molecular formula C11H12ClN B1466264 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1268077-32-2

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No. B1466264
CAS RN: 1268077-32-2
M. Wt: 193.67 g/mol
InChI Key: IGJKIQKJURWHKW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Cytotoxic Activity and Cancer Therapy : A study by Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally similar to 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells, while having no inhibitory action on normal cells.

  • Catalysis and Chemical Reactions : In the field of catalysis, research by Bonarowska et al. (1999) explored the hydrogenolysis of C-C and C-Cl bonds using Pd–Re/Al2O3 catalysts. This study highlighted how adding rhenium to Pd/Al2O3 altered the catalytic behavior significantly, impacting the degradation of compounds including 2,2-dimethylpropane.

  • Development of Antidepressant Agents : Research by Clark et al. (1979) explored the synthesis of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, a compound structurally related to 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile, as potential antidepressant agents. This study found that some of these analogues had good activity in animal models of depression, with less anticholinergic side effects compared to existing treatments.

  • Biodegradability and Toxicity Studies : The study by O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 3-methyl-4-chlorophenol. This research is crucial for understanding the environmental impact of such chemicals.

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKIQKJURWHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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